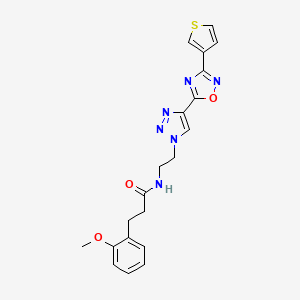
3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Thiazole and oxadiazole rings : Known for their roles in various pharmacological activities.
- Triazole linkage : Often associated with antifungal and anticancer properties.
Research indicates that compounds containing oxadiazole and triazole moieties exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : The oxadiazole ring can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .
- Antioxidant Activity : Compounds with thiophene and oxadiazole structures have shown significant antioxidant properties, which can protect cells from oxidative stress .
- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116) by inducing apoptosis and inhibiting cell division .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cell lines. The following table summarizes the findings from various studies:
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial effects were assessed against various bacterial strains:
| Bacterial Strain | Activity Level | Method Used |
|---|---|---|
| Bacillus cereus | High | Disc diffusion method |
| Bacillus thuringiensis | Moderate | Disc diffusion method |
| Escherichia coli | Low | Disc diffusion method |
These results suggest that the compound may possess broad-spectrum antimicrobial properties.
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the efficacy of similar oxadiazole derivatives in inducing apoptosis in breast cancer cells (MCF7). The study reported significant increases in p53 expression levels and caspase-3 cleavage upon treatment with the compound, indicating a clear mechanism for its anticancer activity .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial potential of oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the National Cancer Institute's NCI-60 assay to evaluate cytotoxicity against various cancer cell lines alongside antimicrobial testing, revealing promising dual-action capabilities .
属性
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-28-17-5-3-2-4-14(17)6-7-18(27)21-9-10-26-12-16(23-25-26)20-22-19(24-29-20)15-8-11-30-13-15/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBONLUVNKQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














